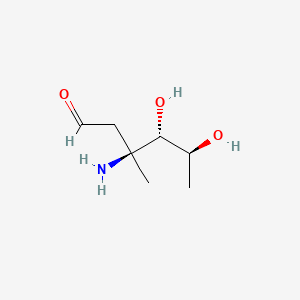
Vancosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancosamine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced Antibacterial Activity
Vancosamine has been modified to create derivatives that exhibit significantly improved antibacterial properties. Research indicates that this compound-functionalized derivatives demonstrate potent activity against Gram-positive bacteria, including vancomycin-resistant Enterococci (VRE). For instance, a study reported a 375-fold enhancement in activity against VRE when this compound was conjugated with dipicolyl amine moieties, forming VanNHdipi . This modification allows the compound to bind effectively to lipid II on bacterial membranes, enhancing its ability to inhibit cell wall synthesis.
Case Studies
Several case studies illustrate the clinical relevance of this compound and its derivatives:
- Case Study 1 : A 49-year-old female with an MRSA infection was treated with a modified vancomycin derivative that included this compound modifications. The treatment led to a significant reduction in bacterial load and improved clinical outcomes .
- Case Study 2 : In an experimental model using neutropenic mice infected with MRSA, treatment with VanNHdipi resulted in a lower bacterial load compared to standard vancomycin treatment, demonstrating its superior efficacy in vivo .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of various this compound derivatives against different bacterial strains:
| Compound | Bacterial Strain | Efficacy Enhancement | Mechanism of Action |
|---|---|---|---|
| VanNHdipi | Vancomycin-resistant Enterococci | 375-fold | Binding to lipid II; cell wall inhibition |
| Dipi-Van | Gram-positive bacteria | Significant | Enhanced membrane binding |
| C-terminus modified vancomycin | MRSA | Notable | Membrane permeabilization |
Propriétés
Numéro CAS |
36480-36-1 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(3S,4S,5S)-3-amino-4,5-dihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H15NO3/c1-5(10)6(11)7(2,8)3-4-9/h4-6,10-11H,3,8H2,1-2H3/t5-,6+,7-/m0/s1 |
Clé InChI |
IJSNCWAAHIVVGJ-XVMARJQXSA-N |
SMILES |
CC(C(C(C)(CC=O)N)O)O |
SMILES isomérique |
C[C@@H]([C@H]([C@](C)(CC=O)N)O)O |
SMILES canonique |
CC(C(C(C)(CC=O)N)O)O |
Synonymes |
3-amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose saccharosamine vancosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















